Cas no 104169-10-0 (Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI))
104169-10-0 structure
Product Name:Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
CAS-nummer:104169-10-0
MF:C16H15NS
MW:253.36200261116
CID:126049
PubChem ID:13566458
Update Time:2025-04-18
Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
- Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
- 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- 3-METHYL-2-[(E)-2-PHENYLETHENYL]-2H-1,3-BENZOTHIAZOLE
- 104169-10-0
-
- Inchi: 1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+
- InChI-sleutel: NVYGHKKDZBBWMV-VAWYXSNFSA-N
- LACHT: S1C2C=CC=CC=2N(C)C1/C=C/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 253.09265
- Monoisotopische massa: 253.09252066g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 296
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 28.5Ų
Experimentele eigenschappen
- PSA: 3.24
Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Gerelateerde literatuur
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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